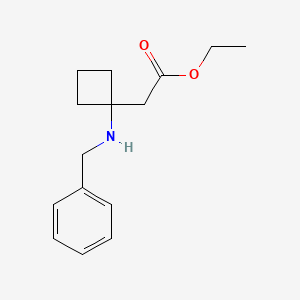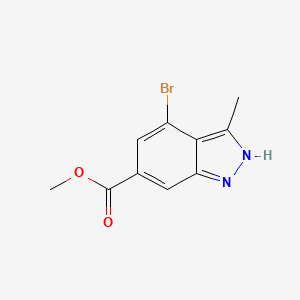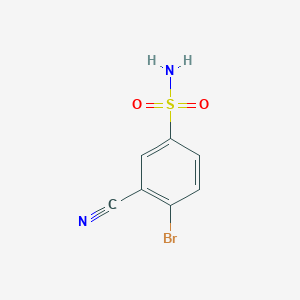![molecular formula C11H11BrClN3O B1381819 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-55-0](/img/structure/B1381819.png)
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, commonly referred to as BCPP, is a heterocyclic compound belonging to the pyrazolopyridine class of compounds. It is a synthetic compound that has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. BCPP has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, and anti-bacterial properties. It has been used in the laboratory to study various biochemical and physiological processes in various organisms.
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydropyrans
Tetrahydropyrans are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products . The tetrahydro-2H-pyran-2-yl group in the compound could potentially be used in the synthesis of new tetrahydropyran derivatives .
Preparation of Androgen Receptor Antagonists
The compound could potentially be used in the preparation of androgen receptor antagonists . These are drugs that can block the action of androgens (male hormones) and are used in the treatment of diseases like prostate cancer .
Synthesis of Complex Carbohydrates
The compound could potentially be used as a building block for the synthesis of complex carbohydrates . This could be useful in the development of new drugs and therapies.
Suzuki Coupling Reactions
The compound could potentially be used in Suzuki coupling reactions . These are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .
Preparation of Selective Small-Molecule Receptor Agonists
The compound could potentially be used in the preparation of selective small-molecule receptor agonists . These are drugs that can activate specific receptors in the body and are used in the treatment of various diseases .
Synthesis of Cyclic Ethers and Lactones
The compound could potentially be used in the synthesis of cyclic ethers and lactones . These are classes of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products .
Hydroalkoxylation of Unactivated Olefins
The compound could potentially be used in the hydroalkoxylation of unactivated olefins . This is a type of reaction used in organic synthesis to form new carbon-oxygen bonds .
Synthesis of Oxygen Heterocycles
The compound could potentially be used in the synthesis of oxygen heterocycles . These are a class of organic compounds that contain a ring made up of carbon atoms and at least one oxygen atom .
Propiedades
IUPAC Name |
3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-9-7(13)4-5-14-11(9)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFHSZAFGCBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

